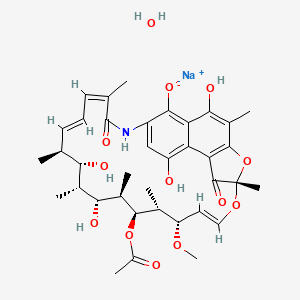

Rifamycin SV (sodium salt hydrate)

Description

Historical Context of Rifamycin (B1679328) Discovery and Development

The journey of rifamycins (B7979662), a prominent class of antibiotics, began in 1957 with the isolation of a unique microorganism from a soil sample collected near Saint-Raphaël in southern France. wikipedia.orgbionity.com This discovery, made by researchers at the Lepetit Research Laboratories in Milan, Italy, marked the starting point for the development of a series of potent antibacterial agents, including Rifamycin SV. bionity.comoup.com

Initial Isolation from Microbial Sources (e.g., Amycolatopsis mediterranei)

The microorganism responsible for producing the first rifamycins was initially identified as Streptomyces mediterranei. wikipedia.orgbionity.com However, its classification has been revised over the years, first to Nocardia mediterranei in 1969 and later to Amycolatopsis mediterranei in 1986. wikipedia.orgbionity.com In 2004, based on 16S ribosomal RNA sequencing, it was renamed Amycolatopsis rifamycinica. wikipedia.org The initial fermentation of this bacterium yielded a complex mixture of related antibiotic substances, which were collectively named rifamycins. bionity.comoup.comsemanticscholar.org Among these, seven were initially identified: Rifamycin A, B, C, D, E, S, and SV. bionity.comsemanticscholar.org

The producing strain, Amycolatopsis mediterranei S699, has been the subject of extensive research for over six decades to understand its taxonomy, genetics, and the biosynthetic pathway of rifamycin production. nih.govacs.orgacs.org This research has been crucial for optimizing the industrial production of these valuable antibiotics. semanticscholar.org

Early Chemical Modifications and Derivatization from Rifamycin B

A peculiar aspect of the early development of rifamycins was that the most abundant and stable compound produced during fermentation, Rifamycin B, was practically inactive as an antibiotic. oup.comnih.gov However, it served as a crucial starting material for the chemical synthesis of more potent derivatives. oup.comnih.govdrugbank.com

The first significant breakthrough in chemical modification was the conversion of Rifamycin B into Rifamycin SV. oup.comnih.govgoogle.com This process involves the oxidation of Rifamycin B to Rifamycin O, followed by hydrolysis to Rifamycin S, which then undergoes reduction to yield Rifamycin SV. google.com This transformation results in a molecule with enhanced antibacterial activity. google.com Rifamycin SV was the first member of the rifamycin class to be introduced into clinical use as an intravenous antibiotic. wikipedia.org

Further research focused on systematic structural modifications of the rifamycin molecule to improve its properties, particularly to find a derivative that was active when administered orally. oup.comnih.gov This extensive program of chemical modification ultimately led to the synthesis of highly successful derivatives like rifampicin (B610482). oup.comnih.gov

| Year | Event | Significance |

|---|---|---|

| 1957 | Isolation of Streptomyces mediterranei | Discovery of the rifamycin-producing microorganism. wikipedia.orgbionity.com |

| 1958-1959 | Patent filing for Rifamycin B | Commercial beginnings of rifamycin production. wikipedia.orgbionity.com |

| 1962 | Introduction of Rifamycin SV | First clinical use of a rifamycin antibiotic. nih.gov |

| 1966 | Introduction of Rifampicin | Development of a potent, orally active rifamycin derivative. bionity.comoup.com |

| 1969 | Reclassification to Nocardia mediterranei | Advancement in the microbiological understanding of the producing organism. wikipedia.orgbionity.com |

| 1986 | Reclassification to Amycolatopsis mediterranei | Further refinement of the producing organism's taxonomy. wikipedia.orgbionity.com |

Position within the Ansamycin (B12435341) Class of Antibiotics

Rifamycin SV belongs to the larger family of ansamycin antibiotics. wikipedia.orgnih.govnih.gov The defining structural feature of ansamycins is an aromatic moiety, in this case, a naphthoquinone ring, bridged by a long aliphatic chain, referred to as the ansa chain. nih.govnih.gov This unique structure is responsible for their biological activity. rsc.org

The antibacterial mechanism of rifamycins involves the inhibition of bacterial DNA-dependent RNA polymerase, a crucial enzyme for protein synthesis. wikipedia.orgnih.govmedchemexpress.com They exhibit high affinity for the prokaryotic RNA polymerase but have a poor affinity for the corresponding mammalian enzyme, which accounts for their selective toxicity. wikipedia.org Rifamycin SV is effective against a broad spectrum of Gram-positive bacteria and mycobacteria, but only moderately active against Gram-negative bacteria. nih.gov

While many ansamycins exhibit interesting biological properties, the rifamycin family is the only one that has been successfully developed for therapeutic use. The development of various rifamycin derivatives, starting from the early work on Rifamycin SV, has provided essential drugs for treating serious infectious diseases like tuberculosis. wikipedia.orgnih.gov

| Characteristic | Description |

|---|---|

| Antibiotic Class | Ansamycin. wikipedia.orgnih.govnih.gov |

| Core Structure | Naphthoquinone ring bridged by an aliphatic (ansa) chain. nih.govnih.gov |

| Mechanism of Action | Inhibition of bacterial DNA-dependent RNA polymerase. wikipedia.orgnih.govmedchemexpress.com |

| Spectrum of Activity | Broad-spectrum against Gram-positive bacteria and mycobacteria; moderate against Gram-negative bacteria. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C37H48NNaO13 |

|---|---|

Molecular Weight |

737.8 g/mol |

IUPAC Name |

sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,27-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-29-olate;hydrate |

InChI |

InChI=1S/C37H47NO12.Na.H2O/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);;1H2/q;+1;/p-1/b11-10+,14-13+,17-12-;;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;;/m0../s1 |

InChI Key |

AIGRNYZMKQHSDC-QFXUYNQWSA-M |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2[O-])C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C.O.[Na+] |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2[O-])C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C.O.[Na+] |

Origin of Product |

United States |

Molecular Mechanism of Action in Prokaryotic Systems

Inhibition of Bacterial DNA-Dependent RNA Polymerase (RNAP)

The primary mechanism of action of Rifamycin (B1679328) SV involves the direct inhibition of bacterial DNA-dependent RNA polymerase. nih.govpnas.orgdrugbank.com This inhibition is not due to interaction with the DNA template or other components of the transcription machinery, but rather a specific binding to the RNAP enzyme itself. pnas.org This interaction forms a stable complex, leading to a loss of the enzyme's activity. pnas.org The antibacterial activity of rifamycins (B7979662) is a direct result of this inhibition of DNA-dependent RNA synthesis. nih.gov

Characterization of the Binding Site on RNAP Beta Subunit

The specific target of Rifamycin SV within the multi-subunit RNAP enzyme is the β subunit. nih.govmicrobenotes.combiorxiv.org This has been confirmed by studies showing that mutations conferring resistance to rifamycins map to the rpoB gene, which encodes the β subunit. nih.gov The binding pocket for rifamycins is located deep within the DNA/RNA channel of the RNAP, in close proximity—approximately 12 Å—to the enzyme's active site magnesium ion (Mg2+). nih.gov While the β subunit is the primary binding site, the formation of a functional binding site requires interaction with other subunits, such as the α2β subassembly. nih.gov Studies have shown that the isolated β subunit does not bind rifamycins specifically, indicating that the correct conformation for binding is induced by the assembly of the core enzyme. nih.gov

Table 1: Key Residues in the Rifamycin Binding Pocket of Bacterial RNAP

| Residue | Role in Binding |

| Highly Conserved Residues | Form the core of the binding pocket across different bacterial species. nih.gov |

| Non-conserved Residues | Influence the sensitivity of different bacterial RNAPs to rifamycins. nih.gov |

| Residues near Active Site | Position the antibiotic to sterically hinder the growing RNA chain. nih.gov |

Mechanistic Details of RNA Synthesis Initiation and Elongation Disruption

Rifamycin SV primarily inhibits the initiation phase of RNA synthesis. nih.gov It allows the formation of the initial phosphodiester bond but physically blocks the extension of the RNA chain beyond a length of 2-3 nucleotides. biorxiv.orgnih.gov This steric hindrance prevents the nascent RNA transcript from translocating through the RNA exit channel, leading to the release of short, abortive RNA fragments. biorxiv.orgresearchgate.net The antibiotic essentially "clogs" the exit channel, preventing the polymerase from clearing the promoter and proceeding to the elongation phase of transcription. youtube.com Once the RNA chain reaches a sufficient length to enter the elongation phase, the RNAP becomes resistant to the inhibitory effects of rifamycin. nih.gov

Comparative Analysis of Specificity for Prokaryotic vs. Eukaryotic RNAP

A key characteristic of Rifamycin SV is its selective inhibition of prokaryotic RNAP over its eukaryotic counterparts. nih.govpnas.org The binding affinity of rifamycins for bacterial RNAP is significantly higher—at least 100 times greater—than for eukaryotic RNA polymerases. nih.gov This specificity is attributed to structural differences in the rifamycin binding site between prokaryotic and eukaryotic enzymes. youtube.com This selective action is fundamental to its utility as an antibacterial agent, as it can target bacterial pathogens with minimal effect on the host's cellular machinery. pnas.org

Intramolecular and Macromolecular Interactions

The potent inhibitory activity of Rifamycin SV is not solely dependent on its interaction with the RNAP but is also influenced by its own molecular structure and the dynamics of its binding process.

Conformational Analysis of the Ansa Chain and its Influence on Activity

The distinctive feature of the rifamycin family is the ansa chain, a long aliphatic bridge that spans the naphthoquinone chromophore core. mdpi.comresearchgate.net The conformation of this ansa chain is critical for the antibiotic's activity. nih.govnih.gov For active rifamycins, the ansa chain adopts a specific, favorable conformation that allows it to fit snugly into the binding pocket of the RNAP. nih.gov This conformation is influenced by various factors, including substitutions on the ansa chain and the surrounding solvent environment. nih.govrsc.org The flexibility of the ansa chain allows the molecule to adopt a more lipophilic "closed" conformation for traversing bacterial cell membranes and a more hydrophilic "open" conformation for binding to the RNAP target. rsc.org

Postulated Two-Step Binding and Enzyme Complex Formation Mechanisms

The interaction between rifamycins and RNAP is thought to occur through a multi-step process. One proposed model suggests a two-step binding mechanism. This involves an initial, reversible binding event followed by a conformational change in the enzyme-inhibitor complex, leading to a more stable and inhibitory state. The formation of the stable complex between rifamycin and RNAP results in the loss of enzyme activity. pnas.org

Structural Contributions of the Naphthalene (B1677914) Ring and Phenolic Hydroxyl Groups in Binding

The binding of Rifamycin SV to the bacterial DNA-dependent RNA polymerase (RNAP) is a highly specific interaction, fundamentally dependent on the unique three-dimensional structure of the antibiotic. Central to this interaction are the naphthalene ring system and its associated phenolic hydroxyl groups, which engage in a series of critical contacts with the enzyme, anchoring the molecule in its binding pocket.

The aromatic naphthalene core, a defining feature of the ansamycin (B12435341) class of antibiotics, contributes to binding primarily through aromatic stacking and hydrophobic interactions. researchgate.net The planar structure of the naphthalene ring system facilitates favorable stacking interactions with aromatic amino acid residues within the RNAP binding site. researchgate.net This interaction is crucial for the initial recognition and stable association of the antibiotic with its target. The structural integrity of the entire "basket-like" conformation, which is essential for blocking the RNA exit tunnel, is maintained by the rigid naphthalene moiety. researchgate.net Any modification that leads to the linearization of this ring system, such as through oxidation, results in a loss of the necessary conformation for binding and subsequent antibacterial activity. researchgate.net

Furthermore, specific functional groups on the naphthalene ring, particularly the phenolic hydroxyl groups, are directly involved in forming strong, directional hydrogen bonds with the RNAP β-subunit. The oxygens at positions C-1 and C-8 of the naphthalene ring are critical for this hydrogen bonding. nih.gov These interactions, along with those from the ansa chain, lock the rifamycin molecule into a position that physically obstructs the path of the elongating RNA transcript, thereby inhibiting RNA synthesis. nih.govbiorxiv.org While the core naphthalene structure is vital, modifications at the C-3 and C-4 positions are generally tolerated, as this region extends towards a more open area of the binding site. nih.govnih.gov

The precise interactions between Rifamycin SV's naphthalene ring, its hydroxyl groups, and the amino acid residues of the E. coli RNA polymerase β-subunit have been elucidated through structural studies. These interactions are a combination of hydrogen bonds and hydrophobic contacts, which collectively ensure the high-affinity binding required for potent inhibition.

Hydrogen Bonding Interactions

Key hydrogen bonds are formed between the oxygen atoms of the naphthalene ring's phenolic hydroxyls and specific amino acid residues in the RNAP β-subunit. These bonds are instrumental in orienting and securing the antibiotic within its binding pocket.

| Rifamycin SV Group | RNAP β-Subunit Residue (E. coli) | Type of Interaction |

| C-1 Oxygen | Gln513 / Ser531 | Hydrogen Bond nih.gov |

| C-8 Oxygen | Arg529 | Hydrogen Bond nih.gov |

This table details the specific hydrogen bonds formed between the naphthalene moiety of Rifamycin SV and the RNA polymerase enzyme, as identified in research findings. nih.gov

Hydrophobic Interactions

| Rifamycin SV Moiety | RNAP β-Subunit Residue (E. coli) | Type of Interaction |

| Naphthalene Ring | Gln510 | Hydrophobic Interaction nih.gov |

| Naphthalene Ring | Leu511 | Hydrophobic Interaction nih.gov |

| Naphthalene Ring | Leu533 | Hydrophobic Interaction nih.gov |

| Naphthalene Ring | Gly534 | Hydrophobic Interaction nih.gov |

| Naphthalene Ring | Glu565 | Hydrophobic Interaction nih.gov |

| Naphthalene Ring | Ile572 | Hydrophobic Interaction nih.gov |

This table outlines the key hydrophobic interactions between the naphthalene core of Rifamycin SV and amino acid residues within the RNA polymerase binding site. nih.gov

Biosynthesis and Production Methodologies

Microbial Fermentation Processes for Rifamycin (B1679328) SV Production

Microbial fermentation is the cornerstone of Rifamycin SV production. The bacterium Amycolatopsis mediterranei is the most prominent microorganism employed for this purpose. nih.govresearchgate.netoup.comfrontiersin.org Both submerged and solid-state fermentation techniques have been developed and optimized.

The selection of a high-yielding microbial strain is a critical first step in the production of Rifamycin SV. Strains of Amycolatopsis mediterranei are commonly used, and significant efforts have been made to improve their productivity through mutagenesis and screening programs. nih.govresearchgate.net For instance, sequential mutational improvements using ultraviolet (UV) radiation and ethidium (B1194527) bromide (EtBr) have resulted in strains capable of producing significantly higher titers of Rifamycin SV. nih.govresearchgate.net One study reported that such a process led to an improved strain yielding up to 4.32 g/L of Rifamycin SV in submerged fermentation. nih.govresearchgate.net

The growth conditions for Amycolatopsis mediterranei are meticulously controlled to ensure optimal antibiotic production. In submerged fermentation, factors such as temperature, agitation, inoculum level, and the composition of the fermentation medium are crucial. nih.gov Research has shown that the addition of specific amino acids, such as proline, which is assimilated slowly by A. mediterranei, can significantly enhance antibiotic yields. nih.govresearchgate.net In solid-state fermentation, the choice of substrate is paramount. Agro-industrial by-products like wheat bran and ragi bran have been successfully utilized as solid substrates for the growth of A. mediterranei and production of Rifamycin SV. nih.govnih.gov

In solid-state fermentation (SSF) for Rifamycin SV production, the optimization of various process parameters is essential for maximizing yields. Key parameters that have been extensively studied include the initial moisture content, inoculum size, initial pH of the substrate, incubation temperature, and the duration of the fermentation. researchgate.netnih.gov

One study focusing on SSF with Amycolatopsis mediterranei MTCC17 on wheat bran demonstrated that an initial moisture level of 80%, an inoculum size of 40%, an initial substrate pH of 7.0, an incubation temperature of 26°C, and a fermentation period of 7 days were optimal. nih.gov Under these optimized conditions, the yield of Rifamycin SV was significantly increased. nih.gov Another study using a mutant strain of A. mediterranei on ragi bran found similar optimal conditions, with an 80% moisture level, a pH of 7.0, and an incubation temperature of 30°C, but with a 9-day fermentation period and a 25% inoculum size. researchgate.netnih.gov Pre-treatment of the substrate, for instance with dilute HCl, has also been shown to dramatically increase the yield of Rifamycin SV, with one study reporting a 300% increase. nih.gov

The following table summarizes the optimized parameters for Rifamycin SV production in solid cultures from different studies.

| Parameter | Optimal Value (Study 1: Wheat Bran) nih.gov | Optimal Value (Study 2: Ragi Bran) researchgate.netnih.gov |

| Initial Moisture | 80% | 80% |

| Inoculum Size | 40% | 25% (v/w) |

| Initial pH | 7.0 | 7.0 |

| Temperature | 26°C | 30°C |

| Fermentation Period | 7 days | 9 days |

Once the fermentation process is complete, the Rifamycin SV must be extracted and purified from the complex mixture of the fermented broth. The extraction process typically begins with the separation of the mycelium from the liquid broth, often through filtration. google.comgoogle.com The antibiotic can then be extracted from the clarified broth using a suitable solvent.

For Rifamycin B, a precursor that can be chemically converted to Rifamycin SV, various solvents have been investigated for extraction. Chloroform (B151607) has been identified as a highly selective solvent, particularly at a pH of 3.5-4.0. nih.gov Other solvents like ethyl acetate (B1210297) and butanol have also been used. nih.gov A multi-stage process involving extraction, reverse extraction into an alkaline buffer, and subsequent secondary extraction and crystallization has been described to obtain high-purity Rifamycin B. researchgate.net

In some processes, the entire antibiotic mixture in the fermented broth is reduced to Rifamycin SV by treatment with a reducing agent like ascorbic acid. google.com This can be done at the clarified broth stage or during one of the solvent extraction stages. google.com The purification of Rifamycin SV can be achieved through chromatographic techniques, such as on a silica (B1680970) gel column. google.com

Genetic and Enzymatic Pathways in Rifamycin Biosynthesis

The biosynthesis of rifamycins (B7979662) is a complex process governed by a large cluster of genes. Understanding these genetic and enzymatic pathways is crucial for the rational design of improved production strains and for the generation of novel rifamycin derivatives.

Research has identified several genes involved in these transformations. For instance, the genes rif15 and rif16 have been shown to be essential for the conversion of Rifamycin SV to Rifamycin B. oup.com rif15 is believed to encode a transketolase, while rif16 likely encodes a P450 monooxygenase. oup.com Although this describes the conversion away from Rifamycin SV, understanding these genes is critical for engineering strains that accumulate Rifamycin SV by inactivating these conversion steps. The cytochrome P450 enzyme encoded within the rifamycin biosynthesis gene cluster is essential for the conversion of rifamycin SV to B. researchgate.net

The backbone of the rifamycin molecule is assembled by a Type I polyketide synthase (PKS). The genes encoding this massive enzyme complex are a major component of the rifamycin biosynthetic gene cluster. nih.govnih.gov This gene cluster, spanning over 90 kilobases, contains the genes responsible for the synthesis of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), the PKS genes for the elongation of the polyketide chain, and genes for post-PKS modifications. nih.govwashington.edu

The rifamycin PKS gene cluster has been cloned and sequenced, revealing five large open reading frames (rifA to rifE) that encode the PKS. oup.comnih.gov These genes contain a total of ten modules, each responsible for one round of polyketide chain extension. nih.gov The organization of these modules is co-linear with the sequence of biosynthetic reactions. nih.govnih.gov The starter unit, AHBA, is loaded onto the PKS, and the chain is extended through the sequential addition of two acetate and eight propionate (B1217596) units. washington.eduwikipedia.org The completed polyketide chain is then released and undergoes further modifications to form the final rifamycin structure. Investigations into these PKS gene sequences are not only fundamental to understanding rifamycin biosynthesis but also open up possibilities for producing novel rifamycin analogs through genetic engineering. nih.govnih.govresearchgate.net

Discovery and Characterization of Novel Microbial Sources

The traditional source of rifamycins has been the soil actinobacterium Amycolatopsis mediterranei. nih.gov However, the increasing demand for rifamycin and the rise of antibiotic resistance have spurred the search for new microbial producers. This exploration has led to the discovery of novel actinomycete strains capable of synthesizing rifamycins, opening avenues for new derivatives and production methods.

A significant breakthrough in the discovery of new rifamycin sources has come from the exploration of marine environments. nih.gov Marine actinobacteria, particularly the genus Salinispora, have been identified as potent producers of rifamycins, including Rifamycin SV. nih.gov This discovery is notable as it represents the first confirmed source of rifamycins from marine bacteria, expanding the known habitat of rifamycin-producing microorganisms beyond terrestrial soils. nih.govsemanticscholar.org

The identification of Salinispora as a rifamycin producer was not accidental but rather the result of phylogenetic prediction. nih.gov Researchers analyzed the ketosynthase (KS) gene sequences from Salinispora strains derived from marine sponges. asm.org This analysis revealed that the polyketide synthase (PKS) gene sequence of Salinispora was most closely related to the rifamycin B synthase of Amycolatopsis mediterranei. nih.govasm.org This genetic similarity led to the hypothesis that these marine actinomycetes might also produce rifamycin-like compounds. nih.gov

Subsequent chemical analysis using liquid chromatography-tandem mass spectrometry (LC/MS/MS) confirmed this hypothesis. nih.govasm.org A Salinispora strain, M403, isolated from the marine sponge Pseudoceratina clavata, was shown to produce both rifamycin B and rifamycin SV. nih.govsemanticscholar.org This finding was further supported by the development of a rifamycin-specific KS primer set, which facilitated the screening of other Salinispora strains for the genetic potential to synthesize rifamycins. nih.gov Strains that tested positive with these specific primers were subsequently confirmed to produce rifamycins. nih.gov

The discovery of rifamycin production in Salinispora is significant for several reasons. It provides a new source of these medically important antibiotics and offers the potential for discovering novel rifamycin analogs with improved properties. nih.gov Furthermore, the identification of a new genus of rifamycin producers opens up opportunities for comparative genomic studies and genetic engineering to enhance production and create hybrid antibiotics. nih.gov

Detailed research findings on the discovery of rifamycin production in marine actinobacteria are summarized in the table below.

| Strain | Source | Identification Method | Produced Compounds | Key Findings |

| Salinispora sp. M403 | Marine sponge (Pseudoceratina clavata) | Phylogenetic analysis of ketosynthase (KS) genes, LC/MS/MS | Rifamycin B, Rifamycin SV | First confirmed source of rifamycins from marine bacteria. nih.govnih.govsemanticscholar.org |

| Salinispora arenicola | Marine sediment | 16S rRNA gene sequence analysis | Rifamycin-related polyketides | Demonstrates the broader potential of the Salinispora genus for producing rifamycin analogs. mdpi.com |

| Micromonospora sp. TP-A0468 | Marine environment | Not specified | 16-demethylrifamycin | Indicates that other marine actinomycete genera are also capable of producing rifamycin derivatives. frontiersin.org |

Structure Activity Relationship Sar Studies

Impact of Chemical Modifications on Antimicrobial Potency

Chemical modifications of the rifamycin (B1679328) core have profound effects on its antimicrobial power. These alterations can influence the molecule's interaction with its target, the bacterial DNA-dependent RNA polymerase (RNAP), as well as its physicochemical properties, which govern its ability to penetrate bacterial cells.

The C3 position of the rifamycin naphthoquinone core has been a primary focus for systematic chemical modification. A variety of substitutions at this position have been shown to yield derivatives that maintain or even enhance antibacterial activity. nih.gov Early SAR studies established that the nature of the C3 substituent significantly modulates the potency of the antibiotic. For instance, the introduction of electronegative groups at the C3 position was found to enhance the inhibitory activity against RNAP, whereas electron-donating groups tended to reduce it. nih.gov

| Derivative | C3 Substituent | Impact on Activity | Reference |

| Rifampicin (B610482) | -(CH=N-N(piperazine)-CH3) | High potency against M. tuberculosis, improved pharmacokinetic properties. | nih.gov |

| Rifapentine | Cyclopentyl group | As active as rifampicin, but with a longer half-life. | nih.gov |

| 3-carboxyalkylthio derivatives | Carboxyalkyl side-chain | Displayed a range of inhibitory activities on neutrophil functions. | nih.gov |

The ansa chain of rifamycin SV is not merely a passive linker but plays a critical role in its biological function. Its conformation is essential for high-affinity binding to the bacterial RNAP. nih.gov The conformation of the ansa chain in rifamycin SV is similar to that of other active rifamycins (B7979662), particularly in the middle section of the chain, which is crucial for enzyme inhibition. nih.gov

Modifications to the ansa chain are generally less tolerated than those at the C3 position, with most changes leading to a loss of activity due to significant conformational alterations. nih.gov However, minor modifications can be accommodated. For example, the hydroxylation of the C-25 position is a tolerated modification. nih.gov Spectroscopic studies have revealed that the ansa bridge can exist in different conformations, described as "open" (hydrophilic) and "closed" (lipophilic). nih.gov The flexibility of the ansa chain, influenced by factors like the "free" lactam group in certain derivatives, allows for interconversion between these states. nih.gov This conformational adaptability may improve the drug's ability to traverse the complex cell membranes of bacteria. nih.gov The effect of a C3-substituent can also extend to the ansa chain conformation; the electronegativity of the C3 group can influence the orientation of the carbonyl group at C(15). nih.gov

This proton transfer can be mediated by water molecules. nih.gov Studies on derivatives of 3-formylrifamycin SV containing aza-crown and crown ether rings have shown that a proton from a phenolic group can be transferred to nitrogen atoms in the side chain, creating a zwitterionic structure. nih.gov In some cases, this transfer is achieved through the formation of hydronium (H₃O⁺) or Zundel (H₅O₂⁺) ions that bridge the rifamycin core and the side chain. nih.govresearchgate.net The existence of rifamycin in a zwitterionic form is not a mere curiosity; it is a recurring structural motif in active derivatives like rifampicin and is believed to be crucial for high antimicrobial activity. researchgate.netrsc.orgresearchgate.net The stabilization of this zwitterionic form by water molecules through intermolecular hydrogen bonds is considered a key factor in its potent antibacterial action. researchgate.net

The chemical modifications made to the rifamycin SV scaffold directly influence its physicochemical properties, such as lipophilicity and water solubility, which in turn are strongly correlated with antibacterial efficacy. researchgate.netnih.gov Lipophilicity, often expressed as the partition coefficient (logP), affects the drug's ability to penetrate the lipid-rich bacterial cell wall. researchgate.netnih.gov

The presence of zwitterionic and non-ionic forms in solution, which is dependent on the nature of the C3 substituent, has a significant impact on both lipophilicity and solubility. researchgate.net For instance, introducing a free carboxyl group at the C3 position, as seen in 3-(carboxyalkylthio) derivatives, increases water solubility at physiological pH compared to rifamycin SV. nih.gov Conversely, modifications can also be designed to increase lipophilicity. Switching a C25-acetate on the ansa chain to a benzoate (B1203000) group was found to increase the lipophilicity of the molecule. nih.gov However, a balance must be struck, as excessively high lipophilicity can be detrimental. In some cases, a parabolic relationship has been observed where toxicity increases with the partition coefficient up to an optimal point, after which it decreases. nih.gov Therefore, optimizing antibacterial efficacy involves a careful tuning of these physicochemical parameters through strategic chemical substitutions to achieve a balance between cell penetration and interaction with the RNAP target. nih.govnih.gov

| Parameter | Influence of Chemical Modification | Impact on Efficacy | Reference |

| Lipophilicity (logP) | Increased by C25-benzoates; influenced by zwitterionic/non-ionic equilibrium. | Affects bacterial cell wall penetration; must be optimized for maximal activity. | researchgate.netnih.gov |

| Solubility | Increased by hydrophilic substituents like C3-carboxyalkyl groups. | Higher water solubility can be advantageous for certain administration routes. | nih.gov |

| Zwitterionic Form | Formation is dependent on the basicity of the C3 substituent. | Influences both solubility and logP, which affects antibacterial potency. | researchgate.netnih.gov |

Computational and Molecular Modeling Approaches in SAR

Computational chemistry and molecular modeling have become indispensable tools in the study of rifamycin SAR. These methods provide insights into the three-dimensional structures of rifamycin derivatives and their interactions with the RNAP target, complementing experimental data.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. In rifamycin research, DFT calculations have been instrumental in visualizing and confirming the complex structures of new derivatives in solution. nih.govnih.gov

DFT calculations have been successfully applied to validate spectroscopic findings regarding the formation of zwitterionic structures. nih.gov By modeling the proton transfer from a phenolic group to a basic center in the C3 side chain, DFT provides a clear structural representation of these zwitterions. nih.govnih.gov This computational approach allows researchers to visualize different intramolecular protonation sites and understand the stabilization of certain conformations, such as pseudocyclic structures stabilized by intramolecular hydrogen bonds. nih.gov The agreement between DFT calculations and spectroscopic data from methods like FTIR and NMR provides a high degree of confidence in the elucidated structures, which is crucial for building accurate SAR models. nih.govresearchgate.net

Molecular Docking Simulations for Analyzing Rifamycin-RNAP Complex Interactions

Molecular docking simulations have become an indispensable computational tool for elucidating the three-dimensional interactions between a ligand, such as Rifamycin SV, and its macromolecular target, the bacterial DNA-dependent RNA polymerase (RNAP). These in silico studies provide critical insights into the binding orientation, affinity, and the specific molecular forces that stabilize the drug-enzyme complex, thereby offering a rational basis for the observed structure-activity relationships (SAR).

Detailed Research Findings

While crystal structures for the Rifampicin-RNAP complex are well-established, detailed molecular docking studies focusing exclusively on Rifamycin SV are often discussed in the context of the broader rifamycin class. The binding mechanism and the critical interaction points within the RNAP pocket are highly conserved among active rifamycins, including Rifamycin SV and its close analog, Rifampicin. nih.gov The primary difference lies in the C-3 substituent of the naphthoquinone core, which does not fundamentally alter the core binding interactions. nih.gov

Docking simulations, corroborated by crystallographic data of related compounds, confirm that Rifamycin SV binds to a deep, conserved pocket on the β-subunit of the bacterial RNAP. nih.govbiorxiv.org This binding site is strategically located within the DNA/RNA channel, approximately 12 Å away from the catalytic Mg2+ ion at the active site. nih.gov By occupying this position, the rifamycin molecule physically obstructs the path of the elongating RNA transcript, effectively blocking the synthesis of mRNA chains beyond a length of 2-3 nucleotides. biorxiv.org

The stability of the Rifamycin SV-RNAP complex is primarily attributed to a network of hydrogen bonds and van der Waals interactions. The ansa chain and the naphthoquinone core of Rifamycin SV are both crucial for its inhibitory activity. The key interactions, as inferred from studies on closely related rifamycins, involve:

Hydrogen Bonds: Four specific hydrogen bonds are considered critical for the high-affinity binding of rifamycins. nih.gov The hydroxyl groups at positions C-21 and C-23 on the ansa chain, along with the quinone oxygens at C-1 and C-8 of the naphthoquinone ring, act as key hydrogen bond donors and acceptors. These groups form strong hydrogen bonds with specific amino acid residues within the RNAP binding pocket. nih.gov

Hydrophobic Interactions: The aliphatic ansa chain also engages in extensive hydrophobic interactions with non-polar residues in the binding pocket, further anchoring the molecule in place. The conformation of this ansa bridge is essential; it must adopt a specific "basket-like" shape to fit snugly into the binding cleft. researchgate.net

Studies combining experimental data, such as Fluorescence Resonance Energy Transfer (FRET), with computational modeling have been employed to validate the position of Rifamycin SV in the RNAP complex. These distance-restrained docking studies have successfully located the binding site of Rifamycin SV within the RNAP active-center cleft, with an accuracy of approximately 10 Å relative to the crystallographically determined position of Rifampicin, confirming they occupy the same binding pocket. nih.gov

Interactive Data Table of Key Interactions

The following table summarizes the key amino acid residues of the E. coli RNAP β-subunit that are predicted to form critical interactions with the core functional groups of Rifamycin SV, based on extensive studies of the highly similar Rifampicin-RNAP complex. nih.gov These interactions are considered conserved and essential for the inhibitory activity of the rifamycin class of antibiotics.

| RNAP β-Subunit Residue (E. coli numbering) | Interacting Moiety of Rifamycin SV | Predicted Interaction Type |

|---|---|---|

| Ser531 / Gln513 | C-1 Naphthoquinone Oxygen | Hydrogen Bond |

| Arg529 | C-8 Naphthoquinone Oxygen | Hydrogen Bond |

| His526 | C-21 Ansa Chain Hydroxyl | Hydrogen Bond / van der Waals |

| Asp516 | C-21 Ansa Chain Hydroxyl | Hydrogen Bond / van der Waals |

| Phe514 | C-21 Ansa Chain Hydroxyl | van der Waals |

| Pro564 | Ansa Chain Methyl Groups | Hydrophobic |

| Phe522 | Ansa Chain | Hydrophobic |

Molecular Basis of Microbial Resistance

Mechanisms of Rifamycin (B1679328) SV Resistance

Resistance to rifamycins (B7979662) in bacteria predominantly arises from specific genetic alterations that reduce the drug's ability to bind to its target enzyme. nih.govsci-hub.seresearchgate.net This target-modification strategy is a common form of antibiotic resistance. youtube.com

The antibacterial action of Rifamycin SV stems from its high-affinity binding to the β-subunit of the prokaryotic RNA polymerase, an enzyme encoded by the rpoB gene. sci-hub.seyoutube.com This binding event physically obstructs the path of the elongating RNA transcript, effectively halting protein synthesis and leading to cell death. sci-hub.seyoutube.com

The development of resistance is overwhelmingly linked to spontaneous point mutations within a specific, highly conserved 81-base-pair region of the rpoB gene, often referred to as the Rifampin Resistance-Determining Region (RRDR). nih.gov Research has shown that over 96% of rifampin-resistant Mycobacterium tuberculosis strains harbor mutations in this precise region. nih.gov These mutations result in amino acid substitutions in the RNAP β-subunit, directly impacting the antibiotic's binding site. nih.govelte.hu

While a variety of mutations have been identified, certain "hot-spot" codons are more frequently altered. In M. tuberculosis, the most common mutations occur at codons 526 and 531, accounting for 65-86% of resistant isolates and typically conferring high-level resistance. nih.gov Mutations at other codons, such as 516, can also lead to resistance. elte.hu The frequency and specific type of mutation can vary geographically, potentially due to the clonal spread of specific resistant strains. elte.hu

Table 1: Common Amino Acid Substitutions in the RNAP β-Subunit (rpoB) Conferring Rifamycin Resistance

| Original Amino Acid & Codon | Mutant Amino Acid | Organism Example |

| Aspartic Acid (D) at 516 | Valine (V) | Mycobacterium tuberculosis |

| Histidine (H) at 526 | Tyrosine (Y) | Mycobacterium tuberculosis |

| Serine (S) at 531 | Leucine (L) | Mycobacterium tuberculosis |

This table presents examples of frequently observed mutations in the rpoB gene that lead to resistance. The specific substitutions can vary.

The mutations within the RRDR confer resistance by altering the structural and chemical properties of the rifamycin binding pocket on the RNA polymerase, which ultimately reduces the binding affinity of the drug. sci-hub.senih.gov The rifamycin molecule binds within a deep cleft on the RNAP β-subunit, engaging in specific hydrogen bonds with amino acid residues that line this pocket. nih.govresearchgate.netnih.gov

Structural analyses of mutant RNAP enzymes reveal the precise mechanisms by which these substitutions interfere with drug binding:

S531L Mutation: The wild-type Serine at position 531 forms a critical hydrogen bond with the C8 phenol (B47542) group of the rifamycin's napthalene ring. nih.gov The substitution to a larger, non-polar Leucine residue not only eliminates this hydrogen bond but also introduces steric hindrance, disordering the binding pocket and clashing with the antibiotic. nih.govnih.gov

D516V Mutation: The Aspartic Acid at position 516 helps to correctly position the antibiotic within the binding site. nih.gov Its replacement with Valine disrupts this positioning, weakening the interaction between the drug and the enzyme. nih.gov

These structural changes mean that a much higher concentration of the drug is required to achieve the same level of enzyme inhibition, rendering the standard therapeutic doses ineffective. nih.gov The result is a decreased affinity of the antibiotic for its target, allowing transcription to proceed even in the presence of the drug. sci-hub.seresearchgate.net

Research on Resistance Development and Mitigation Strategies

Due to the rapid emergence of resistance, often through a single mutational event, research has focused on understanding the frequency of resistance development and exploring strategies to prevent or delay it. nih.gov

Single-step mutation studies are performed to determine the frequency at which resistant mutants arise in a bacterial population upon exposure to a selective pressure, such as an antibiotic. In these studies, a large population of susceptible bacteria is plated on media containing the antibiotic at concentrations several times higher than the Minimum Inhibitory Concentration (MIC).

In a study evaluating Rifamycin SV, single-step mutational analysis was conducted on Escherichia coli strains. nih.govnih.gov The frequency of mutation was found to be similar to that observed for rifampin, another member of the rifamycin class. nih.govnih.gov This highlights that stable resistance to Rifamycin SV can be readily induced in vitro. nih.govnih.gov

Table 2: Single-Step Mutation Frequency of E. coli ATCC 25922 to Rifamycin SV

| Antibiotic Concentration | Mutation Frequency |

| 4x MIC | 1.1 x 10⁻⁸ |

| 8x MIC | <5.4 x 10⁻⁹ |

| 16x MIC | <5.4 x 10⁻⁹ |

Data from a study evaluating the in vitro activity and mutational frequency of Rifamycin SV against enteropathogens. nih.govnih.gov The MIC for the tested E. coli strain was 64 µg/mL.

The results show that while resistant mutants can be selected for, their frequency decreases as the antibiotic concentration increases. This underscores the importance of appropriate dosing regimens in clinical practice to minimize the selection of resistant subpopulations.

Given that resistance to rifamycins can emerge rapidly when used as monotherapy, a primary mitigation strategy is the use of combination therapy. nih.gov This approach is the cornerstone of treatment for infections like tuberculosis, where rifampin is almost exclusively used as part of a multi-drug regimen. nih.govnih.gov The rationale behind combination therapy is that a bacterium is statistically much less likely to simultaneously develop spontaneous mutations conferring resistance to two or more drugs with different mechanisms of action.

While specific preclinical studies on combination therapy exclusively with Rifamycin SV are not extensively detailed in the provided scope, the principle is directly transferable from the vast experience with rifampin. Studies on HIV-related tuberculosis have shown that intermittent, non-daily rifamycin-based therapy can be associated with a high risk of treatment failure and the acquisition of rifamycin resistance, especially in immunocompromised patients. nih.gov This finding reinforces the need for robust, and often daily, combination treatment to maintain sufficient drug pressure and prevent the emergence of resistant strains.

Another mitigation strategy involves the rational design of new rifamycin derivatives. By modifying the ansa-chain of the rifamycin molecule, researchers aim to create novel compounds that can still bind effectively to the RNAP target but are unaffected by the common resistance mutations or by resistance-conferring enzymes like ADP-ribosyltransferases. pnas.orgnih.gov

Synthesis and Derivatization Strategies

Semi-Synthetic Pathways from Rifamycin (B1679328) SV

The semi-synthesis of novel rifamycin derivatives often begins with the chemical manipulation of the parent Rifamycin SV molecule. These strategies leverage the inherent reactivity of the rifamycin core to introduce a wide array of functional groups and structural motifs.

Synthetic Routes for 3-Formyl-Rifamycin SV and its Functional Derivatives

A pivotal intermediate in the derivatization of Rifamycin SV is 3-formyl-rifamycin SV, also known as rifaldehyde. nih.govgoogle.com Its aldehyde functionality provides a chemical handle for a multitude of subsequent transformations.

The synthesis of 3-formyl-rifamycin SV can be achieved through the oxidation of 3-aminomethyl-rifamycin SV derivatives, which are themselves prepared from Rifamycin S. google.com For instance, 3-diethylaminomethyl-rifamycin SV can be oxidized using isoamyl nitrite (B80452) in a mixture of carbon tetrachloride and acetic acid to yield 3-formyl-rifamycin SV. google.com Another approach involves the acid-catalyzed hydrolysis of 3-aminomethyl-rifamycin S compounds in the presence of water, which circumvents the need for an external oxidizing agent. google.com

Once obtained, 3-formyl-rifamycin SV serves as a precursor for various functional derivatives. google.com A straightforward modification is its reduction to 3-hydroxymethyl-rifamycin SV, which can be accomplished using sodium borohydride. google.com Furthermore, the aldehyde group can react with lower alkanols to form the corresponding dialkyl acetals. google.com More complex derivatives are accessible through condensation reactions with primary aliphatic, aromatic, and heterocyclic amines, as well as with hydroxylamine (B1172632) and hydrazine (B178648) derivatives, leading to a diverse range of imines, oximes, and hydrazones, respectively. google.com

Derivatization through Reductive Alkylation Methods

Reductive alkylation, also known as reductive amination, is a powerful method for forming carbon-nitrogen bonds and has been successfully applied to the derivatization of 3-formyl-rifamycin SV. researchgate.netmasterorganicchemistry.comlibretexts.org This two-step process typically involves the initial reaction of the aldehyde group of 3-formyl-rifamycin SV with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine in the presence of the starting aldehyde. masterorganicchemistry.com This method avoids the issue of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com

This strategy has been utilized to synthesize novel C3-(N-alkyl-aryl)-aminoalkyl analogues of Rifamycin SV, where the typical hydrazone unit of rifampicin (B610482) is replaced by an amino-alkyl linkage connecting aromatic ring tails to the rifamycin core. researchgate.netucl.ac.uk For example, new benzyl (B1604629) and phenethyl amino analogues of rifampicin have been synthesized via an optimized reductive amination method. researchgate.net

Application of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) for Analog Synthesis

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a robust and efficient strategy for the modification of complex natural products, including rifamycins (B7979662). researchgate.net This reaction forms a stable 1,2,3-triazole ring by joining a terminal alkyne with an azide, a transformation known for its high yield, selectivity, and compatibility with a wide range of functional groups. researchgate.net

The application of click chemistry to the rifamycin scaffold has been demonstrated in the synthesis of novel derivatives of 3-formyl-rifamycin SV. researchgate.net This approach allows for the introduction of diverse molecular fragments onto the rifamycin core, facilitating the exploration of structure-activity relationships. The synthesis of these analogs typically involves the preparation of azide- or alkyne-functionalized rifamycin precursors, which are then coupled with complementary alkyne- or azide-containing building blocks. This methodology has been successfully used to generate a library of thirty-four novel derivatives of 3-formyl-rifamycin SV, highlighting the versatility of click chemistry for creating structurally diverse antibiotic candidates. researchgate.net

Design and Synthesis of Novel Chemical Scaffolds and Analogues

Beyond simple derivatization, more advanced synthetic strategies have been employed to construct novel chemical scaffolds and analogues based on the rifamycin framework. These approaches aim to fundamentally alter the structure of the molecule to overcome challenges such as drug resistance.

Introduction of Aminoalkyl-Aromatic Ring Tails at the C3 Position

In an effort to develop rifamycin analogues with activity against resistant strains of Mycobacterium tuberculosis, researchers have focused on modifying the C3 position by introducing aminoalkyl-aromatic ring tails. ucl.ac.uk This strategy replaces the typical hydrazone side chain of rifampicin with a more flexible amino-alkyl linker connected to various aromatic moieties. ucl.ac.uk

The synthesis of these C3-(N-alkyl-aryl)-aminoalkyl analogues of Rifamycin SV involves the reductive amination of 3-formyl-rifamycin SV with a variety of aminoalkyl-functionalized aromatic compounds. ucl.ac.uk This approach has yielded a series of eight novel analogues. ucl.ac.uk Notably, analogues incorporating benzylamine, tryptamine, and para-methyl-sulfonylbenzylamine at the C3-position have demonstrated significant anti-tubercular activity. ucl.ac.uk

Synthesis of Pyridoimidazo System Condensates

A distinct class of rifamycin derivatives features a pyridoimidazo system fused to the naphthoquinone core at the C3 and C4 positions. nih.gov These compounds, known as 4-deoxypyrido[1',2':1,2]imidazo[5,4-c]rifamycin SV derivatives, represent a significant structural modification of the parent antibiotic. nih.govnih.gov

The synthesis of these condensed heterocyclic systems has been reported, leading to a series of novel semisynthetic rifamycins. nih.gov These zwitterionic compounds have shown high antibacterial activity. nih.gov The structure-activity relationship of this series has been explored, leading to the selection of a lead candidate for further development. nih.gov The synthetic route to these compounds has been established, providing a pathway to a unique and potent class of rifamycin analogues. nih.gov

Preparation of L-Amino Acid Esters Conjugates

The synthesis of L-amino acid ester conjugates of rifamycin SV involves the modification of the 3-formylrifamycin SV intermediate. This key starting material allows for the introduction of various amino acid moieties through a reductive amination process, leading to novel rifamycin derivatives with potentially enhanced biological activities.

Recent research has focused on the synthesis of a series of new rifamycins (1-12) that are combined with different L-amino acids. nih.gov These amino acids feature methyl, ethyl, tert-butyl, and benzyl groups in their ester portion and are linked to the rifamycin core via an amine linkage. nih.govresearchgate.net The general synthetic route commences with 3-formylrifamycin SV, which is reacted with the desired L-amino acid ester hydrochloride salt in the presence of a reducing agent.

A typical synthetic procedure involves dissolving 3-formylrifamycin SV in a suitable solvent, such as methanol (B129727). To this solution, the respective L-amino acid ester hydrochloride is added, followed by the addition of sodium cyanoborohydride as the reducing agent. The reaction mixture is stirred at room temperature for a specified period, typically ranging from 2 to 24 hours, to ensure the completion of the reductive amination.

The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The resulting residue is then subjected to purification, commonly by column chromatography on silica (B1680970) gel, using a solvent system such as a mixture of chloroform (B151607) and methanol to isolate the desired L-amino acid ester conjugate of rifamycin SV.

The structures of these newly synthesized conjugates are confirmed using various spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, as well as one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net These analytical methods provide detailed information about the molecular structure, confirming the successful conjugation of the L-amino acid ester to the rifamycin scaffold. nih.gov

The following table summarizes a selection of the synthesized L-amino acid ester conjugates of rifamycin SV, showcasing the diversity of the amino acid and ester moieties that have been incorporated.

| Compound ID | L-Amino Acid | Ester Group |

| 1 | Glycine | Methyl |

| 2 | Alanine | Ethyl |

| 3 | Valine | tert-Butyl |

| 4 | Leucine | Benzyl |

| 5 | Phenylalanine | Methyl |

| 6 | Tryptophan | Ethyl |

| 7 | Proline | tert-Butyl |

| 8 | Methionine | Benzyl |

| 9 | Aspartic Acid | Dimethyl |

| 10 | Glutamic Acid | Diethyl |

| 11 | Tyrosine | Benzyl |

| 12 | Serine | Methyl |

This table is a representative example based on the described research and does not reflect the complete list of all synthesized compounds.

Advanced Research Applications and Methodologies

Preclinical Pharmacological Investigations (Non-Antimicrobial)

Beyond its established role as an antimicrobial agent, Rifamycin (B1679328) SV has been the subject of extensive preclinical research to elucidate its non-bactericidal pharmacological activities. These investigations have revealed significant immunomodulatory, anti-inflammatory, and metabolic effects, highlighting its potential interaction with key host cellular pathways.

Rifamycin SV demonstrates notable anti-inflammatory and immunomodulatory properties independent of its antimicrobial action. nih.govresearchgate.net Research in cellular models has shown its effectiveness in modulating immune responses and reducing inflammatory markers. nih.gov Studies have found that Rifamycin SV can inhibit the synthesis of cytokines and chemokines in various cell types, including monocytes, macrophages, and colonic epithelial cells. nih.gov It is also effective in downregulating the secretion of inflammatory cytokines from human CD4+ T-cells. nih.govinfectiologyjournal.com These non-bactericidal activities have been observed in experimental animal models of gut inflammation, suggesting a complex interaction with host inflammatory and immune pathways. nih.govnih.gov

| Cell Line Models | Key Finding | Reference |

|---|---|---|

| PXR Reporter Cell Lines | Rifamycin SV stimulated PXR transcriptional activity. | nih.gov |

| Liver and Intestinal Cell Lines | Rifamycin SV was found to activate PXR. | infectiologyjournal.com |

| In Vitro Cellular Models | Demonstrated potent PXR activation. | nih.gov |

In parallel with PXR stimulation, Rifamycin SV exerts potent anti-inflammatory effects through the direct inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govinfectiologyjournal.com NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. infectiologyjournal.comnih.gov Research has demonstrated that Rifamycin SV can antagonize NF-κB activity induced by various stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) and lipopolysaccharide (LPS). nih.govinfectiologyjournal.com

A significant finding is that the inhibition of NF-κB by Rifamycin SV can occur independently of PXR activation. nih.govinfectiologyjournal.com Studies using a cell line that does not express PXR confirmed that Rifamycin SV directly inhibits the NF-κB pathway. infectiologyjournal.com This dual mechanism—activating the anti-inflammatory PXR pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway—likely explains its robust anti-inflammatory and immunomodulatory effects observed in preclinical models. nih.govinfectiologyjournal.com This direct inhibition of NF-κB leads to a reduction in the synthesis of inflammatory mediators like Interleukin-8 (IL-8). nih.gov

| Experimental Model | Inducing Stimulus | Observed Effect | Reference |

|---|---|---|---|

| HEK293t Reporter Cells (PXR-negative) | TNFα (30 ng/mL) | Potent inhibition of NF-κB transcriptional activity. | infectiologyjournal.com |

| HEK293t Reporter Cells (PXR-negative) | LPS (100 µg/mL) | Potent inhibition of NF-κB transcriptional activity. | infectiologyjournal.com |

| General In Vitro Models | IL-1β | Inhibited IL-1β-induced synthesis of the inflammatory chemokine IL-8. | nih.gov |

The activation of PXR by Rifamycin SV leads to the subsequent induction of genes involved in cellular detoxification. nih.gov Key among these are Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (PgP, also known as ABCB1). infectiologyjournal.comnih.gov CYP3A4 is a major enzyme in the liver and intestine responsible for metabolizing a wide range of xenobiotics, including drugs and toxins. nih.gov PgP is an efflux transporter that actively pumps substrates out of cells, playing a crucial role in drug absorption and distribution. researchgate.net

Studies have confirmed that treatment with Rifamycin SV induces the expression of both CYP3A4 and PgP in liver and intestinal cell lines. nih.govinfectiologyjournal.com Furthermore, the metabolic activity of the CYP3A4 enzyme was shown to be induced by Rifamycin SV in HepG2 liver cells. nih.gov This induction of detoxification machinery is a direct consequence of PXR stimulation and is a significant aspect of the non-antimicrobial pharmacology of Rifamycin SV. infectiologyjournal.comnih.gov

| Gene/Protein | Cell Line | Finding | Reference |

|---|---|---|---|

| CYP3A4 (gene expression) | PXR reporter cell lines | Induced expression following PXR stimulation. | nih.gov |

| PgP (gene expression) | PXR reporter cell lines | Induced expression following PXR stimulation. | nih.gov |

| CYP3A4 (metabolic activity) | HepG2 cells | Metabolic activity was induced by Rifamycin SV. | nih.gov |

Rifamycin SV has been shown to significantly interfere with the metabolism of bile acids in the liver. nih.govnih.gov Studies in rats have demonstrated that the antibiotic can disrupt the three primary stages of hepatic bile acid metabolism: uptake, conjugation, and excretion. nih.gov When co-administered with sodium cholate, Rifamycin SV led to a significant decrease in both the uptake and excretion of bile acids and reduced the percentage of conjugated bile salts in the bile. nih.gov

Further investigations have pinpointed this interference to specific transport systems. Rifamycin SV inhibits the sodium-independent uptake of taurocholate, a process mediated by organic anion transporting polypeptides (Oatps). nih.gov Specifically, it has been shown to inhibit both Oatp1 and Oatp2 in rat hepatocytes. nih.gov Another study indicated that Rifamycin SV likely interferes with the hepatic secretion of sulfated lithocholic acid. nih.gov This body of research highlights a direct interaction between Rifamycin SV and the complex machinery governing bile acid homeostasis in the liver. nih.govnih.govnih.gov

The interaction of Rifamycin SV with cellular membranes, particularly in the liver, is primarily mediated by its effects on specific transporter proteins. nih.govnih.gov These transporters are essential for the uptake of various endogenous and exogenous compounds from the blood into hepatocytes. mdpi.com Research has focused on the family of Organic Anion Transporting Polypeptides (OATPs).

In studies using Xenopus laevis oocytes expressing human OATPs, Rifamycin SV was found to be a potent inhibitor of several key isoforms. nih.gov It significantly inhibited the uptake of the substrate sulfobromophthalein (B1203653) (BSP) mediated by OATP-A, OATP-B, OATP-C, and OATP8. nih.gov The inhibition was substantial, with a 10 micromol/L concentration of Rifamycin SV reducing uptake by 57% to 89% across these transporters, and a 100 micromol/L concentration almost completely abolishing uptake. nih.gov These findings explain the clinical observation that Rifamycin SV can reduce the elimination of other organic anions and demonstrate a direct, competitive interaction with major hepatic uptake transporters. nih.gov

| Transporter | Inhibition by 10 µM Rifamycin SV | Approximate Ki value (µM) | Reference |

|---|---|---|---|

| OATP-A (SLC21A3) | 57% | 11 | nih.gov |

| OATP-B (SLC21A9) | 89% | 3 | nih.gov |

| OATP-C (SLC21A6) | 69% | 2 | nih.gov |

| OATP8 (SLC21A8) | 79% | 3 | nih.gov |

Immunomodulatory Activities and Anti-inflammatory Effects Research

Microbiological Research Applications

Rifamycin SV, a semisynthetic antibiotic derived from Amycolatopsis mediterranei, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria. nih.gov Its primary mechanism of action involves the inhibition of the beta subunit of bacterial DNA-dependent RNA polymerase, which interferes with bacterial protein synthesis and ultimately leads to bacterial cell death. nih.gov

Mycobacterium tuberculosis

Rifamycin SV has shown notable antibacterial activity against Mycobacterium tuberculosis. medchemexpress.com In a study involving mice infected with M. tuberculosis, treatment with rifamycin SV significantly reduced the number of viable bacteria in the body. medchemexpress.com Furthermore, research has demonstrated that rifamycin SV can inhibit the growth of M. tuberculosis and its drug-resistant mutants in laboratory cultures. medchemexpress.com A derivative of rifamycin SV, compound R-75-1, has also exhibited potent activity against Mycobacterium tuberculosis. nih.gov

Bacteroides fragilis

Research has explored the efficacy of Rifamycin SV against Bacteroides fragilis infections. In a mouse model with a Bacteroides fragilis thigh infection, Rifamycin SV was found to be effective, although to a lesser extent than Metronidazole. medchemexpress.com In a separate study on rats with experimental intraperitoneal infections, Rifamycin SV treatment improved survival rates and significantly reduced the number of intraperitoneal bacteria and the formation of adhesions. medchemexpress.com

Clostridium difficile

Rifamycin SV has demonstrated significant activity against most strains of Clostridium difficile, including hypervirulent ones. nih.gov Its potency has been observed to be superior to that of vancomycin, metronidazole, and rifaximin (B1679331) in some studies. nih.gov However, high minimum inhibitory concentration (MIC) values have been recorded against a minority of C. difficile strains. nih.gov The emergence of rifamycin-resistant strains of C. difficile is a concern, with studies showing an increasing rate of resistance over time. nih.gov

Enterobacteriaceae

Studies have shown that Rifamycin SV exhibits moderate activity against Enterobacteriaceae. The MIC₅₀ values, which represent the concentration required to inhibit the growth of 50% of isolates, generally range from 32 to 128 μg/ml for this family of bacteria. nih.gov

Mycobacterium ulcerans

Rifamycin SV has been investigated for its effectiveness against Mycobacterium ulcerans, the causative agent of Buruli ulcer. In a mouse model, rifampin, a related rifamycin, used alone and in combination with other drugs, has shown bactericidal activity against M. ulcerans. nih.gov Research indicates that a treatment regimen of rifampin and amikacin (B45834) is particularly effective in curing the infection and preventing relapse. nih.gov

Rifamycins (B7979662), as a class of antibiotics, are recognized for their effectiveness against bacterial biofilms. nih.gov Their ability to diffuse readily and act independently of bacterial division makes them suitable for treating biofilm-related infections. nih.gov Studies have specifically highlighted the activity of rifamycin derivatives against staphylococcal biofilms. nih.gov Research has shown that these derivatives can significantly reduce the number of bacteria within established biofilms, in some cases leading to near-complete eradication. nih.gov

Analytical and Spectroscopic Characterization Methods

The structural and chemical properties of Rifamycin SV (sodium salt hydrate) are elucidated through various advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for determining the detailed molecular structure of Rifamycin SV.

1D NMR: One-dimensional NMR, particularly ¹H NMR, provides fundamental information about the chemical environment of hydrogen atoms within the molecule. nih.gov Studies have utilized ¹H NMR to assign the signals of Rifamycin SV and its derivatives, aiding in their structural confirmation. nih.govresearchgate.net

2D NMR and COSY: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish connectivity between different protons in the molecule. researchgate.net By analyzing the cross-peaks in a COSY spectrum, researchers can determine which protons are coupled to each other, providing invaluable data for assembling the complete molecular structure. researchgate.net These advanced NMR methods have been instrumental in the complete and unambiguous assignment of both ¹H and ¹3C NMR signals for related compounds, which is essential for detailed structural analysis. researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in the Rifamycin SV molecule. The infrared spectrum reveals characteristic absorption bands corresponding to specific types of chemical bonds. This technique has been used in conjunction with other methods like mass spectrometry and NMR to propose the structures of new rifamycin derivatives. researchgate.net

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique used to study chemical species that have unpaired electrons.

ESR studies have been conducted to investigate the oxidation of Rifamycin SV. nih.gov This research has shown the formation of a semiquinone radical of Rifamycin SV under aerobic conditions. nih.gov Furthermore, ESR has been used to study the formation of complexes between Rifamycin SV and metal ions like Mn²⁺ and Cu²⁺. nih.gov The spin trapping method within ESR has also been employed to detect the generation of hydroxyl radicals during the autoxidation of Rifamycin SV. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) has emerged as a powerful and indispensable tool for the precise identification and quantification of Rifamycin SV and its related compounds in various matrices. This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry, enabling the analysis of complex mixtures and the detection of trace amounts of the analyte. nih.govoup.com

A key application of LC/MS/MS is in the pharmacokinetic analysis of rifamycins. nih.gov For instance, a validated assay was developed to simultaneously quantify rifampicin (B610482), rifabutin, rifapentine, and their active desacetyl metabolites in human plasma. nih.gov This method utilizes a simple protein-precipitation extraction, followed by analysis on a C18 column with a mobile phase consisting of formic acid, water, and acetonitrile. nih.gov The ability to quantify multiple rifamycins and their metabolites simultaneously is crucial for understanding potential drug-drug interactions. nih.gov

In another study, electrospray mass spectrometry (ES-MS) and thermospray mass spectrometry (TS-MS) were evaluated for the analysis of rifampicin, rifamycin SV, and rifamycin B. oup.com Both ionization techniques produced significant ion intensity for either the protonated molecule [MH]+ or the sodium adduct [MNa]+. oup.com Specifically for Rifamycin SV, electrospray ionization generated a protonated molecule [MH]+ at an m/z of 698. oup.com This research demonstrated the utility of HPLC-TSMS for the analysis of a mixture of these three rifamycins. oup.com

The development of rapid and sensitive LC/MS/MS methods is crucial for therapeutic drug monitoring and pharmacokinetic studies. A highly sensitive method for measuring rifampicin in human plasma and cerebrospinal fluid was developed using electrospray positive ionization mass spectrometry in the multiple-reaction monitoring (MRM) mode. nih.gov This method boasts a simple extraction procedure and high sensitivity, making it suitable for clinical applications. nih.gov Similarly, a fast and cost-effective LC-MS/MS method for rifampicin quantification in human plasma was developed, featuring a very short run time and a wide analytical range. nih.gov

Furthermore, LC-MS/MS has been instrumental in the discovery and characterization of new rifamycin analogues from natural sources. For example, it was used to identify and characterize rifamycin B and rifamycin SV in marine sponge-derived bacteria. nih.govresearchgate.net This involved using a gradient elution to separate the compounds, followed by negative ion-electrospray mass spectrometry for detection and confirmation. nih.gov

Table 1: LC/MS/MS Parameters for Rifamycin Analysis

| Parameter | Rifampicin, Rifabutin, Rifapentine & Metabolites nih.gov | Rifamycin SV, Rifamycin B, Rifampicin oup.com | Rifampicin nih.gov |

| Chromatography Column | ACE® C18 (3 x 100 mm) | Not Specified | Not Specified |

| Mobile Phase | Formic Acid:Water:Acetonitrile (0.5:55:45, v/v/v) | Aqueous solution | Not Specified |

| Flow Rate | 1.0 mL/min | Not Specified | Not Specified |

| Injection Volume | 2 µL | ~8 µg of each compound | Not Specified |

| Ionization Mode | Not Specified | Electrospray (ES) & Thermospray (TS) | Electrospray Positive Ionization (ESI+) |

| Detection Mode | Not Specified | Not Specified | Multiple-Reaction Monitoring (MRM) |

| Rifamycin SV m/z | Not Applicable | [MH]+ = 698 | Not Applicable |

Ultraviolet/Visible (UV/Vis) Spectroscopy for Purity and Concentration Assessment

Ultraviolet/Visible (UV/Vis) spectroscopy is a fundamental and widely used analytical technique for the assessment of purity and the determination of the concentration of Rifamycin SV (sodium salt hydrate) in solutions. This method is based on the principle that the molecule absorbs light in the UV and visible regions of the electromagnetic spectrum at specific wavelengths, and the amount of light absorbed is directly proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law. jddtonline.info

Rifamycin SV exhibits characteristic absorption maxima (λmax) in the UV/Vis spectrum. In a phosphate (B84403) buffer solution at pH 7.3, Rifamycin SV shows absorption peaks at 223 nm, 314 nm, and 445 nm. drugfuture.com Another source reports λmax values of 226 nm, 315 nm, and 450 nm. caymanchem.combiomol.com These specific wavelengths are utilized for both qualitative identification and quantitative analysis.

The purity of a Rifamycin SV sample can be assessed by examining its UV/Vis spectrum. The presence of impurities may be indicated by shifts in the absorption maxima or the appearance of additional peaks. For instance, the transformation of Rifamycin SV to Rifamycin S can be monitored using this technique. drugfuture.com To prevent this oxidation, a reducing agent like ascorbic acid is often added to aqueous solutions of Rifamycin SV. drugfuture.com

For concentration determination, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at a specific wavelength, usually one of the absorption maxima. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This method is valuable in pharmaceutical analysis for quantifying the drug in various formulations. ajpamc.comresearchgate.net

A study on the resolution of binary mixtures of Rifamycin SV and rifampicin utilized UV/VIS spectroscopy in conjunction with partial least-squares regression to resolve their overlapping spectrophotometric signals. nih.gov This demonstrates the capability of UV/Vis spectroscopy, when coupled with chemometric methods, to analyze more complex samples. nih.gov

Table 2: UV/Vis Absorption Maxima for Rifamycin SV

| Solvent/Buffer | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |

| Phosphate Buffer (pH 7.3) | 223 | 314 | 445 | drugfuture.com |

| Not Specified | 226 | 315 | 450 | caymanchem.combiomol.com |

Q & A

Basic Research Questions

Q. What are the key experimental parameters to optimize when synthesizing Rifamycin SV sodium salt hydrate from Rifamycin SV?

- Methodological Answer: The oxidation of Rifamycin SV to Rifamycin S (a precursor for sodium salt derivatives) requires careful optimization of solvent systems, oxidant selection, and reaction conditions. In a heterogeneous butyl acetate/water system, sodium hypochlorite (NaClO) is preferred due to reduced side reactions and corrosion compared to aqueous systems. Key parameters include NaClO concentration (1.5–2.5 M), molar ratio of NaClO:Rifamycin SV (1.5:1 to 2.5:1), pH (7.0–8.5), temperature (20–30°C), and reaction time (2–4 hours). Kinetic analysis of mass transfer and reaction rates is critical to balance oxidation efficiency and product degradation .

Q. How can researchers validate the antibacterial mechanism of Rifamycin SV sodium salt hydrate?

- Methodological Answer: Rifamycin SV inhibits DNA-dependent RNA polymerase, primarily targeting Gram-positive bacteria. Validate this mechanism using:

- Minimum Inhibitory Concentration (MIC) assays against model organisms like Staphylococcus aureus.

- Enzyme inhibition studies with purified RNA polymerase, measuring activity reduction via spectrophotometric quantification of RNA synthesis (e.g., absorbance at 260 nm).

- Comparative genomic analysis of resistant mutants to identify mutations in RNA polymerase subunits .

Q. What analytical techniques are recommended for assessing the purity and stability of Rifamycin SV sodium salt hydrate?

- Methodological Answer:

- HPLC and GC : Use reverse-phase HPLC with UV detection (λ = 223, 314, 445 nm) to quantify impurities. GC-MS can detect volatile degradation products.

- UV-Vis Spectroscopy : Monitor stability under varying pH and temperature conditions via absorbance shifts (e.g., degradation to Rifamycin S at acidic pH).

- Thermogravimetric Analysis (TGA) : Determine hydrate content and thermal stability .

Advanced Research Questions

Q. How do genetic modifications in Amycolatopsis mediterranei affect Rifamycin SV biosynthesis, and how can researchers investigate this?

- Methodological Answer: The pstS1 gene in A. mediterranei regulates phosphate uptake, directly impacting Rifamycin SV yields. Investigate this by:

- Knockout strains (ΔpstS1) : Compare yields in Bennet medium (50.9 μg/mL in wild-type vs. 33.87 μg/mL in ΔpstS1 at 144 hours).

- Complementation assays : Use multicopy plasmids (e.g., pVK1.9SEr) to test gene restoration. Note that overexpression may disrupt native regulatory networks, reducing yields to 4.09 μg/mL.

- Nitrate stimulation : Assess how nitrate supplementation enhances biosynthesis in wild-type versus mutant strains .

Q. How can contradictions in oxidation reaction data (e.g., solvent system effects) be resolved during Rifamycin SV conversion to Rifamycin S?

- Methodological Answer: Contradictions arise from differences in solvent polarity and mass transfer efficiency. For example:

- Aqueous systems favor rapid oxidation but increase side reactions (e.g., chlorinated byproducts).

- Butyl acetate/water systems reduce side reactions but require optimization of phase mixing and NaClO diffusion rates.

- Resolution approach : Use design-of-experiments (DoE) to model interactions between solvent polarity, oxidant concentration, and agitation speed. Confocal microscopy can visualize phase boundaries and mass transfer dynamics .

Q. What pharmacokinetic challenges are associated with Rifamycin SV sodium salt hydrate, and how can they be addressed?